硒酸钡

描述

Synthesis Analysis

The synthesis of barium selenite involves metallation of thiols or reductive insertion into the selenium-selenium bond of diorganodiselenides using barium metal in ammonia, yielding barium thiolates and selenolates in good yield and purity (Ruhlandt-Senge & Englich, 2000). Another approach involves the hydrothermal methods, which have been used to explore the barium/molybdenum(VI)/selenium(IV) phase space, leading to the synthesis of specific barium selenite compounds (Harrison, Dussack, & Jacobson, 1996).

Molecular Structure Analysis

Barium selenite compounds demonstrate a wide range of solid-state formulations including monomeric and dimeric species, showcasing diverse structural principles (Ruhlandt-Senge & Englich, 2000). The molecular structure can vary significantly depending on the synthesis method and conditions, illustrating the compound's versatile chemical framework.

科学研究应用

化学研究

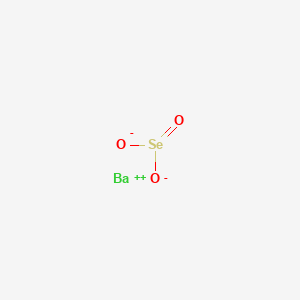

硒酸钡是一种化学化合物,其线性化学式为BaSeO3 . 由于其独特的性质,它被应用于各种化学研究。 该化合物的分子量为268.32,常用于合成其他化学化合物 .

环境可持续性

硒酸钡在环境可持续性方面发挥着重要作用。 一项研究表明,识别气田采出水回注过程中污染物(如钡)的归宿,可以成为评估回注项目环境风险的可行方法,从而提高其可持续性 .

水处理

硒酸钡可用于水处理过程。 研究表明,它具有较大的吸附能力、快速的动力学、巨大的痕量钡去除能力以及可逆的吸附特性 . 这使其成为从水中去除钡的有效材料。

能源行业

在能源行业,硒酸钡用于气田采出水回注过程中。 该过程中钡的吸附行为已被广泛研究 .

农业

研究表明,硒酸钡可用于开发生物塑料,这些生物塑料可以从水中吸收磷酸盐并用作肥料 . 这种应用在农业中尤其有利,因为磷酸盐是植物生长中必不可少的营养物质。

地质研究

硒酸钡用于地质研究,特别是在砂岩储层的研究中。 钡在砂岩上的吸附过程可以用拟二级动力学模型很好地拟合 .

安全和危害

作用机制

Target of Action

Barium selenite primarily targets the cell membrane . Selenium, an essential micronutrient, is a key component of the enzymatic activity of glutathione peroxidases , which contain selenocysteine . These enzymes play a crucial role in protecting the cell membrane against oxidative damage .

Mode of Action

The principal mechanism of action for the physiological and pharmacological effects of selenium is its antioxidative effect at the cell membrane against hydrogen peroxide and lipoperoxides . The effects are related to the enzymatic activity of glutathione peroxidases, which contain selenocysteine . Selenium’s protective antioxidative action is partially linked to that of vitamin E .

Biochemical Pathways

Selenium is involved in multiple metabolic pathways . The principal mechanism of action for physiological and pharmacological effects of selenium is its antioxidative effect at the cell membrane against hydrogen peroxide and lipoperoxides . The effects are related to the enzymatic activity of glutathione peroxidases, which contain selenocysteine . Selenium’s protective antioxidative action is partially linked to that of vitamin E .

Pharmacokinetics

Most water-soluble selenium compounds (selenites, selenates, organocompounds) are readily absorbed (80 to 90%) in the gastrointestinal tract of mice, rats, and dogs . A high degree of absorption after oral intake of sodium selenite (40 to 85%), selenate (95%) and selenomethionine (75 to 97%) has also been shown in human studies . In laboratory animals, there is a rapid distribution of selenium compounds to most organs .

Result of Action

The molecular and cellular effects of barium selenite’s action primarily involve its antioxidative effects. It helps protect the cell membrane against oxidative damage, thereby playing a crucial role in maintaining cellular health . Excessive selenium can be toxic and cause cellular damage .

Action Environment

Environmental factors such as soil moisture, organic matter, pH levels, soil texture, and microorganisms can influence the action, efficacy, and stability of barium selenite . These factors can affect the uptake and accumulation of selenium in plants, which in turn can influence the bioavailability of selenium for animals and humans .

属性

IUPAC Name |

barium(2+);selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKDPABSEYUERS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

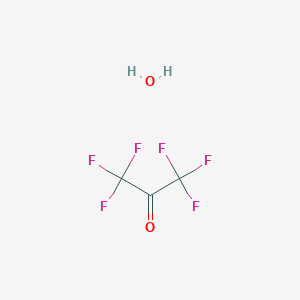

[O-][Se](=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSeO3, BaO3Se | |

| Record name | BARIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | barium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929734 | |

| Record name | Barium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13718-59-7 | |

| Record name | BARIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid, barium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)